

Technical Guide: **tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate**

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Compound of Interest

Compound Name: *tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate*

Cat. No.: B1371663

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Executive Summary

This technical guide provides a comprehensive overview of **tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate**, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. The document elucidates its core physicochemical properties, provides expert insight into its structural components, outlines a logical synthetic strategy, and details its primary applications as a versatile intermediate for creating complex molecular architectures. The central theme is the strategic combination of a Boc-protected amine and an iodinated pyridine core, which offers a stable, yet highly adaptable scaffold for late-stage functionalization, particularly in drug discovery programs.

Core Physicochemical Properties

The fundamental quantitative data for **tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate** are summarized below. These values are foundational for all experimental work, from reaction stoichiometry calculations to analytical characterization.

Property	Value	Source
Molecular Weight	350.15 g/mol	[1]
Molecular Formula	C ₁₁ H ₁₅ IN ₂ O ₃	[1]
CAS Number	1045858-08-9	[1]
Physical Form	Solid	
InChI Key	DJFBRDYLSZPUPP- UHFFFAOYSA-N	
SMILES String	COc1cncc(NC(=O)OC(C)(C)C)c1	

Structural and Functional Group Analysis

The utility of this molecule is best understood by dissecting its constituent parts. Each functional group is strategically placed to impart specific reactivity and stability, making it a well-designed synthetic intermediate.

Chemical Structure

Caption: 2D Structure of the title compound.

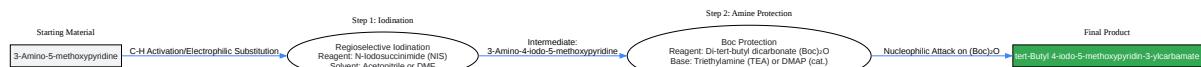
Functional Group Roles

- tert-Butoxycarbonyl (Boc) Group: The Boc group serves as a robust protecting group for the C3-amino functionality.[2][3] Amines are nucleophilic and basic, properties that can interfere with subsequent chemical transformations, particularly metal-catalyzed cross-coupling reactions. By converting the amine to a carbamate, its nucleophilicity and basicity are significantly attenuated.[3][4] The steric bulk of the tert-butyl group can also provide steric hindrance to direct reactions at other sites.[2] Critically, the Boc group is stable to a wide range of basic and nucleophilic conditions but can be cleanly removed under anhydrous acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for orthogonal deprotection strategies in multi-step syntheses.[2][3][5]

- **Iodopyridine Core:** The iodopyridine scaffold is the molecule's primary reactive center for building molecular complexity. The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an excellent electrophile for transition-metal-catalyzed cross-coupling reactions.[6] This functionality allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position. Iodinated aromatics are often more reactive than their bromine or chlorine counterparts in such reactions. The pyridine ring itself is a common motif in pharmaceuticals, influencing solubility, metabolic stability, and target binding.[6][7]
- **Methoxy Group:** The methoxy group at the C5 position acts as an electron-donating group. This influences the electronic properties of the pyridine ring, which can modulate the reactivity of the C-I bond and affect the overall physicochemical properties of the molecule and its downstream derivatives, such as lipophilicity and hydrogen bonding potential.

Proposed Synthetic Workflow and Rationale

While a specific literature preparation for this exact compound is not readily available, a logical and field-proven synthetic pathway can be devised based on established methodologies for analogous substituted halopyridines. The proposed workflow prioritizes efficiency and the use of common laboratory reagents.



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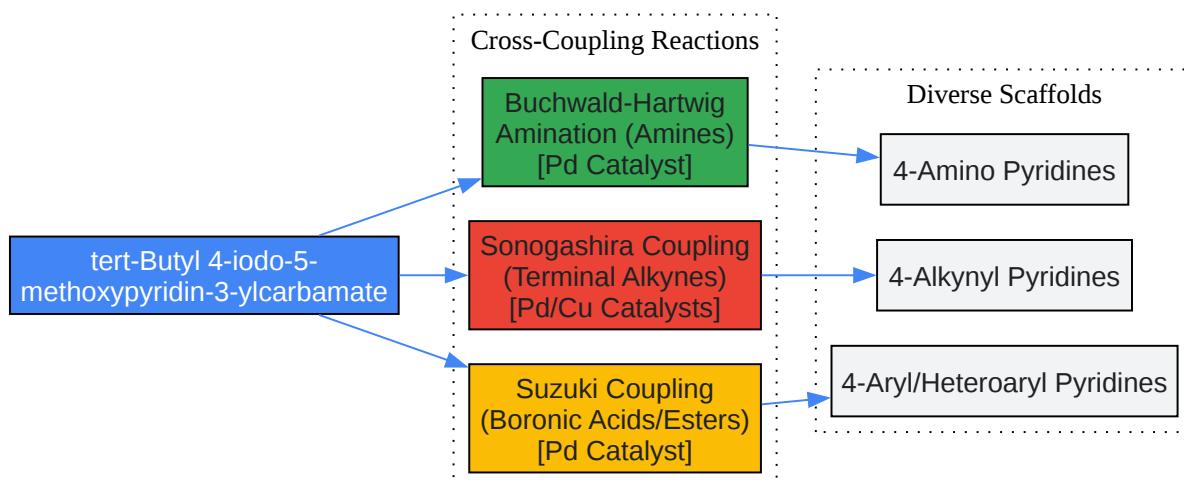
Caption: Proposed two-step synthetic workflow.

Causality Behind Experimental Choices:

- Step 1 (Iodination): The synthesis logically begins with a commercially available or readily synthesized 3-amino-5-methoxypyridine. The amino and methoxy groups are ortho, para-directing activators for electrophilic aromatic substitution. The C4 position is sterically accessible and electronically activated, making it the most probable site for iodination. N-Iodosuccinimide (NIS) is selected as the iodinating agent because it is an easy-to-handle, solid electrophilic iodine source that provides milder conditions compared to molecular iodine.
- Step 2 (Boc Protection): Following iodination, the amino group is protected. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂).^{[3][4]} A non-nucleophilic base like triethylamine (TEA) is used to neutralize the acid formed during the reaction without competing with the amine nucleophile. This step is crucial to prevent the amine from interfering in subsequent reactions.

Application in Drug Discovery: A Cross-Coupling Hub

The primary value of **tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate** is its role as a versatile precursor for creating diverse libraries of compounds through transition-metal-catalyzed cross-coupling reactions. The C4-iodo position is a synthetic handle that can be replaced with a wide variety of substituents.



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Caption: Utility in common cross-coupling reactions.

Expert Insights:

- **Suzuki-Miyaura Coupling:** Reacting this compound with various aryl or heteroaryl boronic acids (or esters) under palladium catalysis allows for the facile synthesis of 4-biaryl pyridine derivatives. This is a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR) by modifying peripheral aromatic systems.
- **Sonogashira Coupling:** The use of terminal alkynes as coupling partners provides access to 4-alkynyl pyridines. The resulting triple bond is a rigid linker and can serve as a handle for further chemistry, such as click reactions or reductions.
- **Buchwald-Hartwig Amination:** This reaction enables the formation of new C-N bonds by coupling with a wide range of primary or secondary amines. This is a powerful method for introducing basic centers or complex side chains that can interact with biological targets.

Upon successful coupling, the Boc group can be removed with acid to reveal the C3-amino group, which can then be used for further derivatization (e.g., amide bond formation, reductive

amination), thus providing another vector for molecular diversification.

Quality Control and Characterization

It is critical for the end-user to independently verify the identity and purity of this reagent, as some suppliers provide it for early discovery research without comprehensive analytical data.

Self-Validating Protocol Standards:

- Visual Inspection: The material should be a uniform solid.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule $[M+H]^+$ at m/z 351.0. The isotopic pattern for iodine should be clearly visible.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expect signals corresponding to the pyridine ring protons, the methoxy group (~3.5-4.0 ppm), the Boc group (a singlet for 9 protons at ~1.5 ppm), and the N-H proton of the carbamate.
 - ^{13}C NMR: Expect distinct signals for the pyridine carbons, the methoxy carbon, the quaternary and methyl carbons of the Boc group, and the carbamate carbonyl carbon.
- Purity Analysis (HPLC): High-performance liquid chromatography, preferably coupled with a mass spectrometer (LC-MS), should be used to assess purity. A single major peak should be observed.

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